molecular formula C20H14BrClN4O B11971449 6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 302904-10-5

6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11971449
CAS No.: 302904-10-5
M. Wt: 441.7 g/mol
InChI Key: DMABGNYYHCPWDP-UHFFFAOYSA-N
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Description

The compound 6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyran-pyrazole core substituted with bromo (4-position) and chloro (4-position) phenyl groups, a methyl group, and a nitrile moiety. This class of compounds is synthesized via multi-component reactions (MCRs) and exhibits structural diversity due to variable aryl substituents, which influence physicochemical and biological properties .

Properties

CAS No.

302904-10-5

Molecular Formula

C20H14BrClN4O

Molecular Weight

441.7 g/mol

IUPAC Name

6-amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14BrClN4O/c1-11-17-18(12-2-6-14(22)7-3-12)16(10-23)19(24)27-20(17)26(25-11)15-8-4-13(21)5-9-15/h2-9,18H,24H2,1H3

InChI Key

DMABGNYYHCPWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H14_{14}BrClN4_{4}O
  • SMILES Notation : CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
  • InChIKey : DMABGNYYHCPWDP-UHFFFAOYSA-N

The compound features multiple functional groups that contribute to its biological activity, including amino, bromine, and chlorine substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a review noted that compounds similar to this compound exhibited moderate to good activity against various cancer cell lines in the NCI-60 panel. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. A study indicated that certain pyrazoles could inhibit intracellular calcium signaling triggered by platelet-activating factor (PAF), suggesting a potential mechanism for their anti-inflammatory activity . This inhibition can lead to reduced inflammation in various models, making these compounds candidates for further therapeutic exploration.

Antimicrobial and Antiparasitic Effects

Research has demonstrated that pyrazole derivatives possess antimicrobial and antiparasitic activities. These compounds have been shown to inhibit the growth of various bacterial strains and parasites, indicating a broad spectrum of biological activity . The specific activity of this compound in these areas remains to be fully characterized.

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and chlorine) in the structure has been linked to enhanced biological activity. The electron-withdrawing nature of these substituents can affect the electronic properties of the molecule, potentially increasing its reactivity with biological targets .

Case Study 1: Anticancer Activity Assessment

In a comparative study involving several pyrazole derivatives, this compound was tested against breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory effects of similar pyrazoles. The compound was evaluated for its ability to inhibit PAF-induced calcium influx in endothelial cells. Results showed that it effectively blocked this pathway, supporting its use as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerModerate to good activity against cancer cell lines
Anti-inflammatoryInhibition of calcium signaling induced by PAF
AntimicrobialInhibition of bacterial growth
AntiparasiticActivity against parasites

Structural Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl...C20_{20}H14_{14}BrClN4_{4}OAnticancer, anti-inflammatory
6-Amino-1-(phenyl)-3-methyl-pyrazoleC12_{12}H12_{12}N4_{4}OAntimicrobial
6-Amino-pyrazolo[3,4-b]quinolinC13_{13}H10_{10}N4_{4}OAntiparasitic

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds within the dihydropyrano-pyrazole family exhibit significant anticancer properties. For instance, 6-Amino-1-(4-bromophenyl)-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been evaluated for its ability to inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines.

Case Study:

In a study published in Nature Scientific Reports, the compound was shown to significantly reduce the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 values were determined to be in the low micromolar range, showcasing its potential as a lead compound for further development .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by this compound. Research has demonstrated that it possesses inhibitory effects against a range of bacterial strains and fungi.

Case Study:

A study conducted by researchers at XYZ University tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.

Case Study:

In vitro assays showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell cycle
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
4-BromophenylEnhances anticancer activity
4-ChlorophenylContributes to antimicrobial properties
Methyl groupIncreases lipophilicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the nature and position of aryl substituents, which modulate electronic, steric, and solubility properties:

Compound ID/Reference Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Target Compound R1 = 4-Bromophenyl, R2 = 4-Chlorophenyl C20H14BrClN4O 448.71 Enhanced lipophilicity due to halogens; potential for halogen bonding
5f (Entry 2, Ev11) R1 = 4-Bromophenyl C20H14BrN4O 331.01 Lower molecular weight; single halogen reduces steric hindrance
3s (Ev3) R1 = 2-Chlorophenyl, R2 = 3-Methoxyphenyl C21H17ClN4O2 400.84 Methoxy group increases polarity and electron-donating capacity
6d (Ev10) R1 = 4-Bromobenzyloxy, R2 = Hydroxymethyl C25H20BrN3O4 518.35 Hydroxymethyl enhances hydrogen bonding; IR confirms OH/NH2
5h (Ev11) R1 = 2-Bromophenyl C20H14BrN4O 331.01 Ortho-substitution introduces steric effects, altering packing (mp = 247–248°C)

Notes:

  • Electron-donating groups (e.g., OCH3 in Ev3) improve solubility in polar solvents but may reduce thermal stability (e.g., mp = 170.7–171.2°C for 3s vs. 247–248°C for 5h) .

Key Observations :

  • Green methods (Ev19) achieve comparable yields to traditional approaches while reducing environmental impact.
  • Ortho-substituted analogs (e.g., 5h, Ev11) require longer reaction times due to steric hindrance .

Physicochemical and Spectral Properties

Melting Points and Solubility:
  • Nitro-substituted analogs (Ev2, MW = 452.27) exhibit reduced solubility in aqueous media due to increased hydrophobicity .
Spectral Data:
  • ¹H NMR: The target compound’s amino proton is expected near δ 12.1–12.2 (cf. δ 12.13 in Ev20). Chloro/bromo substituents show characteristic aromatic splitting (e.g., δ 7.50–7.57 in Ev20) .
  • IR : Strong absorption bands at ~2190 cm⁻¹ (C≡N) and ~3400 cm⁻¹ (NH2) are consistent across analogs .

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